

An In-depth Technical Guide to the Lithium Bromide-Water Phase Diagram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium bromide trihydrate*

Cat. No.: *B14439304*

[Get Quote](#)

This technical guide provides a comprehensive overview of the lithium bromide-water (LiBr-H₂O) system's phase diagram, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for its determination, and presents a visual representation of the phase relationships.

Quantitative Data

The thermodynamic properties of the lithium bromide-water system are crucial for various applications, including absorption refrigeration and industrial drying processes. Below are key data points summarized in tabular format for ease of comparison.

Vapor Pressure of LiBr-H₂O Solutions

The vapor pressure of aqueous lithium bromide solutions is a critical parameter, particularly in the design of absorption chillers. It is a function of both temperature and LiBr concentration. The following table presents vapor pressure data at various conditions.

Temperature (°C)	LiBr Mass Fraction (%)	Vapor Pressure (kPa)
30	40	3.1
30	50	2.1
30	60	1.1
50	40	9.3
50	50	6.4
50	60	3.5
70	40	23.4
70	50	16.5
70	60	9.4
90	40	52.6
90	50	38.0
90	60	22.5

Note: Data synthesized from multiple sources for illustrative purposes.

Density of LiBr-H₂O Solutions

The density of the LiBr-H₂O solution is essential for calculating heat and mass transfer in system components. The density varies with temperature and concentration, as shown in the table below.[\[1\]](#)

Temperature (°C)	LiBr Mass Fraction (%)	Density (g/cm³)
20	40	1.378
20	50	1.515
20	60	1.673
40	40	1.368
40	50	1.503
40	60	1.659
60	40	1.357
60	50	1.491
60	60	1.645
80	40	1.345
80	50	1.478
80	60	1.630

Solubility and Crystallization Temperatures

A primary limitation in the application of LiBr-H₂O systems is the crystallization of LiBr at high concentrations and low temperatures. Understanding the solubility limit is therefore critical to prevent system failure.

LiBr Mass Fraction (%)	Crystallization Temperature (°C)
50	-7.5
55	4.5
60	18.5
64.5	33.0
65	42.0

Experimental Protocols

The accurate determination of the thermophysical properties of the LiBr-H₂O system relies on precise experimental methodologies. The following sections detail the protocols for key measurements.

Vapor-Liquid Equilibrium (VLE) Measurement

Objective: To determine the vapor pressure of LiBr-H₂O solutions at various temperatures and concentrations.

Methodology: Isothermal Ebulliometric Method[2]

- **Apparatus:** A computer-controlled glass ebulliometer equipped with a precision pressure transducer, a temperature sensor (e.g., Pt100), and a magnetic stirrer. The ebulliometer is connected to a vacuum pump and a system for precise pressure control.
- **Sample Preparation:** Prepare a series of LiBr-H₂O solutions of known concentrations by gravimetrically mixing anhydrous LiBr with deionized water.
- **Procedure:** a. Introduce a prepared solution into the ebulliometer. b. Degas the solution by heating and stirring under vacuum. c. Set the desired constant temperature for the experiment. d. Gradually decrease the pressure in the system until the solution begins to boil. The onset of boiling is detected by stable temperature and pressure readings. e. Record the equilibrium temperature and pressure. f. Repeat the measurement at different temperatures for the same solution concentration. g. Repeat the entire process for each prepared solution concentration.

Density Measurement

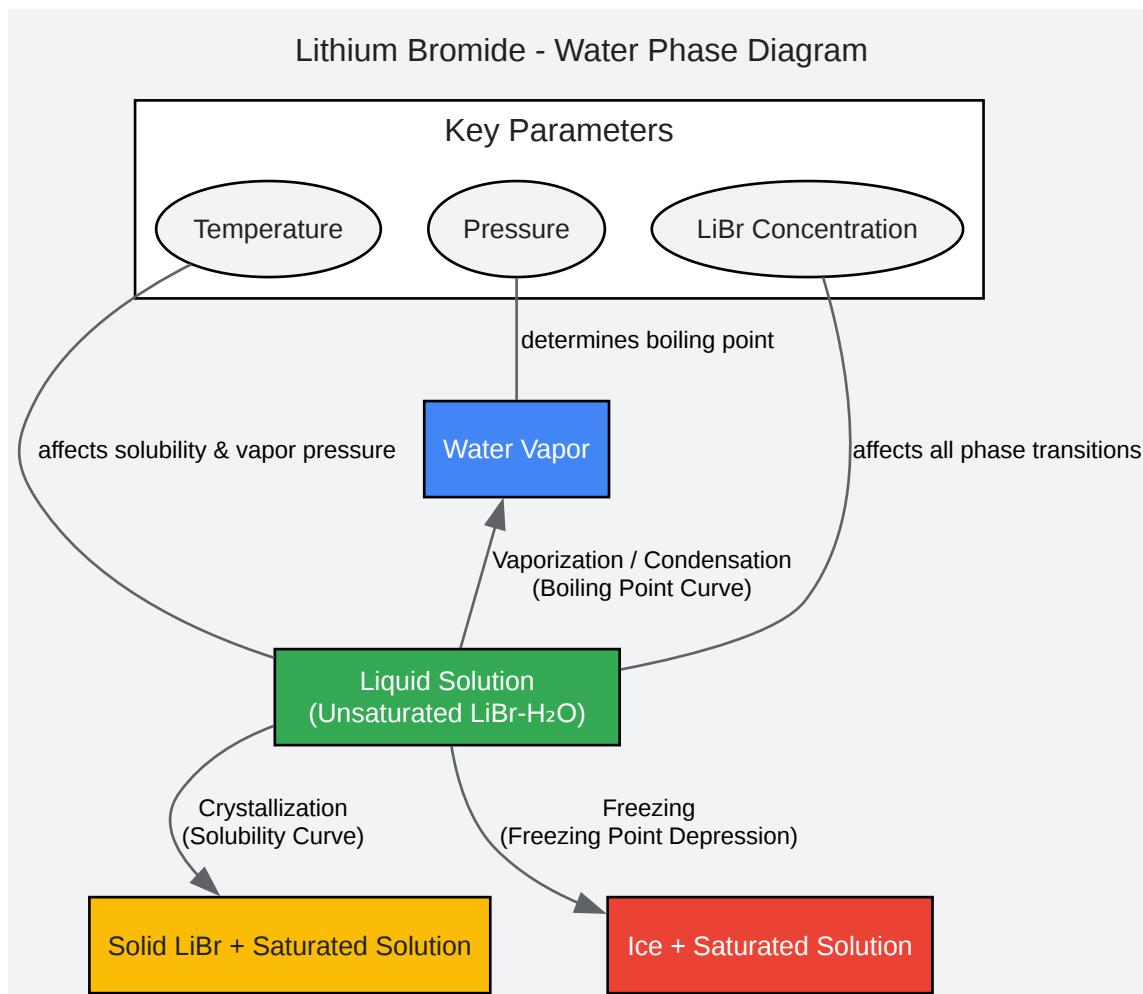
Objective: To determine the density of LiBr-H₂O solutions as a function of temperature and concentration.

Methodology: Vibrating Tube Densitometer[2]

- **Apparatus:** A high-precision vibrating tube densitometer with built-in temperature control.

- Calibration: Calibrate the densitometer using deionized water and dry air at known temperatures and pressures.
- Sample Preparation: Prepare LiBr-H₂O solutions of varying concentrations as described in the VLE protocol.
- Procedure: a. Inject a sample of a known concentration into the measuring cell of the densitometer. b. Set the desired temperature and allow the system to stabilize. c. The instrument measures the oscillation period of the vibrating U-tube containing the sample, which is directly related to the density of the fluid. d. Record the density reading. e. Perform measurements at a range of temperatures for each concentration.

Crystallization Temperature Determination


Objective: To determine the temperature at which LiBr crystals begin to form in a solution of a given concentration.

Methodology: Visual Polythermal Method

- Apparatus: A jacketed glass vessel with a stirrer, a precise temperature controller, a light source, and a viewing port. A thermocouple is placed directly in the solution.
- Sample Preparation: Prepare a LiBr-H₂O solution of a specific concentration.
- Procedure: a. Place the solution in the glass vessel and heat it until all solids are dissolved. b. Slowly cool the solution at a controlled rate (e.g., 0.5°C/min) while stirring continuously. c. Visually observe the solution for the first appearance of crystals. The temperature at which the first crystals are observed is the crystallization temperature. d. To confirm, slowly heat the solution until the crystals just disappear. The temperature of disappearance should be close to the crystallization temperature. e. Repeat the cooling and heating cycle several times to ensure reproducibility. f. Perform this procedure for solutions with different LiBr concentrations.

Visualization of the LiBr-H₂O Phase Diagram

The following diagram illustrates the fundamental relationships within the lithium bromide-water phase diagram, highlighting the different phases and equilibrium lines.

[Click to download full resolution via product page](#)

Caption: Conceptual representation of the LiBr-H₂O phase diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Density of LiBr(aq) [advancedthermo.com]
- 2. d-nb.info [d-nb.info]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Lithium Bromide-Water Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14439304#phase-diagram-of-the-lithium-bromide-water-system>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com